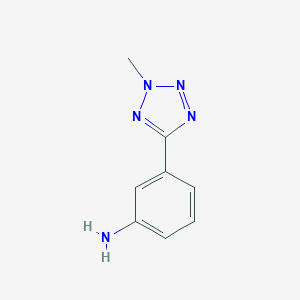

3-(2-methyl-2H-tetrazol-5-yl)aniline

Descripción

Structural Features and the Core Tetrazole Heterocycle

In the specific case of 3-(2-methyl-2H-tetrazol-5-yl)aniline , the molecule consists of an aniline (B41778) ring substituted at the meta-position with a 2-methyl-2H-tetrazol-5-yl group. The tetrazole ring itself is substituted at the 2-position with a methyl group. This specific arrangement of substituents dictates the compound's three-dimensional shape, polarity, and reactivity.

Interactive Table: Key Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H9N5 |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 114934-51-9 |

| Canonical SMILES | CN1N=C(N=N1)C2=CC(=CC=C2)N |

Contextualization within Nitrogen-Rich Heterocyclic Chemistry

Nitrogen-rich heterocyclic compounds are a cornerstone of modern organic and medicinal chemistry. Their prevalence in nature and their diverse biological activities have made them attractive targets for synthesis and study. The tetrazole ring, with its four nitrogen atoms, is a prominent example of such a heterocycle. The high nitrogen content often leads to a high heat of formation, making some nitrogen-rich compounds useful in materials science as energetic materials. researchgate.net

The presence of multiple nitrogen atoms in the tetrazole ring of compounds like This compound also makes them interesting from an electronic standpoint. These nitrogen atoms can act as hydrogen bond acceptors, influencing the compound's solubility and its ability to interact with biological macromolecules.

Significance in Modern Chemical Research

The significance of tetrazole derivatives in modern chemical research is multifaceted. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere of a carboxylic acid group. This substitution can lead to improved metabolic stability and enhanced pharmacological properties of a drug molecule. For instance, derivatives of 2H-tetrazole have been investigated for a range of biological activities, including their potential as antihypertensive agents and enzyme inhibitors. sigmaaldrich.comsigmaaldrich.com

While specific research on the biological activities of This compound is not extensively documented in publicly available literature, the broader class of substituted tetrazole anilines serves as important building blocks in the synthesis of more complex molecules. The aniline functional group provides a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for screening in drug discovery and materials science. For example, studies on related 2,5-disubstituted tetrazoles have shown their potential as inhibitors of various enzymes.

General synthetic strategies for 2,5-disubstituted tetrazoles often involve the cycloaddition of a nitrile with an azide (B81097), followed by N-alkylation. The regioselectivity of the alkylation step is a key consideration in the synthesis of these compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHNXCWKDXJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560357 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114934-51-9 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methyl 2h Tetrazol 5 Yl Aniline and Analogues

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to generating complex molecules. rsc.org

Ugi Tetrazole Four-Component Reactions and Modifications

The Ugi tetrazole four-component reaction (UT-4CR) is a powerful MCR for the synthesis of α-aminomethyl tetrazoles. nih.govacs.org The classical UT-4CR involves the one-pot reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide (B81097) source (such as TMSN3). nih.govrug.nl This reaction provides a convergent and versatile route to highly diverse 1,5-disubstituted tetrazole scaffolds. nih.govacs.org

To synthesize analogues of 3-(2-methyl-2H-tetrazol-5-yl)aniline, a protected aniline (B41778) derivative could be used as the amine component. The reaction's versatility allows for wide variation in all four components, enabling the rapid generation of compound libraries for structure-activity relationship studies. beilstein-journals.org Modifications of the Ugi reaction, such as using cleavable isocyanides, allow for the synthesis of 5-substituted 1H-tetrazoles, which can then be subjected to the N-alkylation strategies described previously. rug.nl

Table 3: Representative Components for Ugi Tetrazole Four-Component Reactions (UT-4CR)

| Amine Component | Carbonyl Component | Isocyanide Component | Azide Source |

|---|---|---|---|

| Substituted Anilines | 2,2-Dimethoxyacetaldehyde | Benzyl Isocyanide | Trimethylsilyl Azide (TMSN3) |

| Primary Amines | Benzaldehyde | tert-Butyl Isocyanide | Hydrazoic Acid (HN3) |

| Amino Acids | Acetone | Cyclohexyl Isocyanide | Sodium Azide (NaN3) |

Green Chemistry Principles in Tetrazole Synthesis

The cornerstone of modern tetrazole synthesis, particularly for 5-substituted-1H-tetrazoles, is the [3+2] cycloaddition reaction between an organonitrile and an azide source, typically sodium azide. nih.govresearchgate.net Green chemistry principles have driven the development of methodologies that employ safer solvents, reusable catalysts, and milder reaction conditions to improve the environmental footprint of this transformation.

Lewis acid catalysis is pivotal in activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. Various metal-based catalysts have been developed to facilitate this reaction under greener conditions.

Copper(II) Complexes: Copper complexes have proven to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. For instance, a novel nanomagnetic N4 bis-Schiff base complex of copper(II) has been shown to efficiently catalyze the click condensation of diverse aryl nitriles with sodium azide in high yields. researchgate.net Similarly, copper(II) immobilized on aminated epichlorohydrin-activated silica (B1680970) (CAES) and other supported copper catalysts demonstrate high selectivity, catalytic activity, and recyclability. nih.gov These catalysts often allow the reaction to proceed under milder temperatures and with easier work-up procedures, reducing energy consumption and waste. researchgate.net Binuclear copper(II) complexes based on 5-methyltetrazole (B45412) have also been synthesized and structurally characterized, highlighting the strong coordination ability of the tetrazole ring with copper ions. organic-chemistry.orgresearchgate.net

Tin(II) Chloride: Tin-based Lewis acids are also prominent in tetrazole synthesis. Tin(II) chloride (SnCl₂) supported on nano-silica (SnCl₂/nano-SiO₂) has been reported as a green and reusable heterogeneous catalyst for synthesizing 5-substituted 1H-tetrazoles with excellent yields. oiccpress.com The mechanism involves the activation of the organonitrile by the tin Lewis acid center, which facilitates the cycloaddition with the azide ion. iau.ir

The use of nanomaterials as catalyst supports represents a significant advancement in green catalytic systems, offering high surface area, enhanced reactivity, and excellent recyclability.

SnCl₂-nano-SiO₂ and Related Systems: As mentioned, silica nanoparticles affixed with stannous chloride (SnCl₂@nano SiO₂) serve as a highly efficient and reusable heterogeneous catalyst for tetrazole synthesis. oiccpress.com A related system, Fe₃O₄@SiO₂.SnCl₄, leverages magnetic nanoparticles for even simpler catalyst recovery. This magnetic nanosphere catalyst promotes the [2+3] cycloaddition of nitriles and sodium azide, often in shorter reaction times compared to other methods, and can be easily removed from the reaction mixture with an external magnet for reuse. iau.irscielo.org.za

Other notable nanomaterial catalysts include:

Nano-TiCl₄.SiO₂: A solid Lewis acid catalyst prepared from nano-SiO₂ and TiCl₄, which is recoverable and reusable for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netnih.gov

Magnetic Nanoparticles: Various magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H and those functionalized with metal complexes (e.g., Ni, La, Cu), have been developed. nih.gov These catalysts are highly efficient, often work under solvent-free or benign solvent conditions (like ethanol (B145695) or water), and their magnetic properties allow for straightforward separation and reuse for multiple cycles without significant loss of activity.

| Catalyst | Substrates | Solvent | Key Advantages | Reference(s) |

| Fe₃O₄@SiO₂.SnCl₄ | Aryl/Alkyl nitriles, NaN₃ | DMF | Fast reaction, reusable magnetic catalyst | iau.ir |

| SnCl₂/nano-SiO₂ | Aromatic aldehydes, malononitrile | Water | Green catalyst, excellent yields, simple workup | oiccpress.com |

| Nano-TiCl₄.SiO₂ | Benzonitriles, NaN₃ | DMF | Recoverable, reusable, good yields | researchgate.netnih.gov |

| Fe₃O₄@SiO₂-SO₃H | Benzonitrile, NaN₃ | Water | Reusable magnetic catalyst, benign conditions | |

| [Fe₃O₄@Sil-Schiff-base-Cu(II)] | Aryl nitriles, NaN₃ | PEG-400 | High stability, high yields, recyclable | researchgate.net |

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide proceeds readily in water using zinc salts (e.g., ZnBr₂) as a catalyst. nih.govresearchgate.net This method is scalable and avoids the formation of hazardous hydrazoic acid by maintaining a near-neutral pH. researchgate.net The use of surfactants can also enhance reactivity in aqueous media by forming micelles. oiccpress.com

Solvent-Free Synthesis: Many heterogeneous and nanoparticle-based catalysts enable reactions to occur under solvent-free conditions, typically by heating the neat reactants. For example, the synthesis of 5-substituted 1H-tetrazoles has been achieved using expanded perlite (B1173460) with an ionic liquid as the azide source under solvent-free conditions. nih.gov Magnetic nanocatalysts are also highly effective in neat (solvent-free) reactions, offering high product yields and simple, clean work-up procedures.

Transformations from Precursor Aromatic Amines and Tetrazoles

Once the core structure of a tetrazolyl aniline is formed, both the aniline and tetrazole moieties can be further functionalized to create a diverse range of analogues.

The aromatic amino group in a compound like this compound is a versatile handle for further chemical modification. Standard transformations for aromatic amines can be applied, assuming the tetrazole ring is stable under the chosen reaction conditions. These transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt (Ar-N₂⁺), which is a valuable intermediate that can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Furthermore, the synthesis of 1-substituted tetrazoles can start from already functionalized primary arylamines. For example, amino derivatives of sulfanilamide (B372717) and other substituted anilines can undergo heterocyclization with triethyl orthoformate and sodium azide to form the corresponding 1-aryl-tetrazoles, demonstrating the compatibility of various functional groups on the aniline precursor.

The tetrazole ring itself can be a site for further chemical modification, although this can present challenges such as regioselectivity. iau.ir

N-Alkylation/Arylation: The unsubstituted N-H of a 5-substituted-1H-tetrazole can be alkylated or arylated. However, this reaction typically yields a mixture of two isomers: the 1,5- and 2,5-disubstituted tetrazoles. iau.ir Separating these isomers can be difficult, making regioselective synthesis a key challenge.

C-H Functionalization: More advanced methods allow for the direct functionalization at the C5 position of an N-protected tetrazole. This can be achieved via C-H deprotonation using a strong base, such as a turbo Grignard reagent, to generate an organometallic intermediate. This intermediate can then react with various electrophiles (e.g., aldehydes, ketones, iodine) to introduce new substituents at the C5 position. nih.gov This approach avoids the retro [2+3] cycloaddition that can plague other methods involving metalated tetrazole intermediates. nih.gov

Reaction Mechanism Elucidation in Synthesis

Computational Insights into Chemo- and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of tetrazole formation. acs.orgnih.govacs.org DFT calculations, often using the B3LYP functional, allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most likely mechanism and the origin of selectivity. acs.orgnih.gov

Studies on the reaction between nitriles and azides suggest that the mechanism is not a simple concerted [3+2] cycloaddition. Instead, calculations indicate a stepwise process involving a nitrile activation step leading to an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring. acs.orgnih.govacs.org The activation barriers for this process are found to be strongly correlated with the electronic properties of the substituent on the nitrile. nih.gov

The regioselectivity in the synthesis of disubstituted tetrazoles is a critical aspect that can be explained through computational models. For instance, when alkylating a 5-substituted tetrazole, two isomeric products can be formed: the 1,5- and the 2,5-disubstituted tetrazole. DFT calculations can determine the energy of the transition states leading to each isomer. A significant energy difference between these transition states explains the preferential formation of one isomer over the other. acs.org In the context of synthesizing analogues, theoretical investigations into the azido-tetrazole equilibrium have shown that electron-donating groups, such as the amino group (-NH2) in the aniline moiety, tend to shift the equilibrium towards the stable tetrazole isomer. nih.gov Conversely, electron-withdrawing groups favor the azide form. nih.gov

Table 1: Influence of Substituent Electronic Effects on Reaction Barriers (Illustrative DFT Data)

| Substituent on Nitrile | Electronic Effect | Relative Activation Energy (kcal/mol) | Favored Product |

| -NO₂ | Electron-Withdrawing | Lower | Tetrazole |

| -CN | Electron-Withdrawing | Lower | Tetrazole |

| -H | Neutral | Baseline | Tetrazole |

| -CH₃ | Electron-Donating | Higher | Tetrazole |

| -NH₂ | Electron-Donating | Higher | Tetrazole |

This table is illustrative, based on general findings from DFT studies that electron-withdrawing groups lower the activation barrier for the initial azide attack. nih.gov

Kinetic and Thermodynamic Considerations

The principles of kinetic and thermodynamic control are fundamental to understanding the outcomes of chemical reactions where multiple products are possible. wikipedia.orglibretexts.org A reaction is under kinetic control when it is conducted under conditions (typically lower temperatures) where the product distribution is determined by the relative rates of formation of the products. masterorganicchemistry.com The major product will be the one formed via the lowest energy transition state, known as the kinetic product. libretexts.orgmasterorganicchemistry.com Conversely, a reaction is under thermodynamic control when the conditions (typically higher temperatures) allow for the reaction to be reversible, establishing an equilibrium. wikipedia.org In this case, the major product will be the most stable one, regardless of how fast it is formed; this is the thermodynamic product. libretexts.orgmasterorganicchemistry.com

In the synthesis of disubstituted tetrazoles, the formation of the 1,5-isomer versus the 2,5-isomer can be influenced by these principles. The relative stability of the two isomers and the activation energies for their formation dictate the product ratio under different reaction conditions. For example, in the synthesis of related heterocyclic systems, it has been demonstrated that varying catalyst loading, solvent, and reaction time can switch the reaction pathway from kinetic control (yielding one product) to thermodynamic control (yielding a different, more stable product). nih.gov

The thermal stability of the final product is a key thermodynamic parameter. Studies on 2,5-disubstituted tetrazoles, such as 2-adamantyl-5-aryl-2H-tetrazoles, have shown that these compounds are generally thermally stable up to temperatures around 150°C, above which they begin to decompose. nih.gov This stability is an important consideration for their application and storage. The synthesis often yields the 2,5-isomer as the major product, which can be either the kinetic or thermodynamic product depending on the specific reactants and conditions. researchgate.net

Table 2: Kinetic vs. Thermodynamic Control in Isomer Formation (Hypothetical Energy Profile)

| Parameter | Pathway to 1,5-Isomer | Pathway to 2,5-Isomer | Controlling Condition |

| Activation Energy (Ea) | Lower | Higher | Kinetic Control (Low Temp): Favors 1,5-Isomer |

| Product Stability (ΔG) | Less Stable | More Stable | Thermodynamic Control (High Temp): Favors 2,5-Isomer |

This is a hypothetical scenario to illustrate the concept. In many modern synthetic methods for 2,5-disubstituted tetrazoles, high regioselectivity is achieved, suggesting one pathway is significantly favored under the applied conditions. rsc.orgjst.go.jp

Advanced Spectroscopic and Diffractional Characterization of Tetrazolyl Aniline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis

The predicted ¹H NMR spectrum of 3-(2-methyl-2H-tetrazol-5-yl)aniline would exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the tetrazole ring is expected to produce a sharp singlet. The protons on the aniline (B41778) ring will likely appear as a complex multiplet pattern in the aromatic region of the spectrum, a result of their spin-spin coupling. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 4H |

| N-CH₃ | ~4.1 | Singlet | 3H |

| NH₂ | Broad singlet | 2H |

Note: These are predicted values and may differ from experimental results.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the methyl carbon, the carbon atoms of the aniline ring, and the carbon atom within the tetrazole ring. The chemical shift of the tetrazole ring carbon is a key diagnostic feature. In 2,5-disubstituted tetrazoles, this carbon typically resonates at a characteristic downfield position.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Tetrazole ring) | ~164 |

| C-NH₂ (Aniline ring) | ~148 |

| C (Aniline ring) | 115 - 130 |

| N-CH₃ | ~35 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Experimental two-dimensional (2D) NMR data for this compound is currently unavailable. However, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the protons on the aniline ring, while a NOESY spectrum could establish through-space proximities, for instance, between the methyl protons and the aromatic protons on the aniline ring, further confirming the compound's isomeric structure.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental IR spectrum for this compound is not publicly documented, the expected vibrational modes can be predicted based on its structural components.

Key expected absorptions would include the N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The characteristic C=N and N=N stretching vibrations of the tetrazole ring are expected in the fingerprint region, generally between 1400 and 1600 cm⁻¹. Aromatic C=C stretching vibrations would also appear in this region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2950 |

| C=N, N=N Stretch (Tetrazole) | 1400 - 1600 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

The molecular formula of this compound is C₈H₉N₅, with a calculated molecular weight of approximately 175.19 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. For this compound, the monoisotopic mass has been computed to be 175.08579531 Da. nih.gov Experimental HRMS would be expected to yield a value very close to this, confirming the molecular formula C₈H₉N₅.

Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₉N₅ | PubChem nih.gov |

| Molecular Weight | 175.19 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 175.08579531 Da | PubChem nih.gov |

The fragmentation pattern observed in a mass spectrum can offer significant structural information. Data available from the NIST Mass Spectrometry Data Center for this compound indicates several key fragments. nih.gov The fragmentation of tetrazoles often involves the loss of nitrogen (N₂).

Key Mass Spectrometry Fragmentation Peaks for this compound

| m/z (mass-to-charge ratio) | Relative Intensity |

| 118 | Top Peak |

| 147 | 2nd Highest |

| Not Specified | 3rd Highest |

Source: NIST Mass Spectrometry Data Center as reported in PubChem. nih.gov

The peak at m/z 147 likely corresponds to the loss of a nitrogen molecule (N₂, 28 Da) from the molecular ion. The base peak at m/z 118 suggests a subsequent fragmentation, possibly involving the loss of a HCN molecule or further rearrangement. A detailed analysis of the fragmentation mechanism would require further experimental investigation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC-MS serves to both confirm the purity of the compound and to elucidate its molecular structure through fragmentation analysis.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that provides significant structural information. The NIST library data for this compound indicates a top mass-to-charge ratio (m/z) peak at 118 and a second-highest peak at m/z 147. nih.gov The molecular weight of this compound is approximately 175.19 g/mol . nih.gov The difference between the molecular ion and the observed fragments can be correlated to the loss of specific neutral fragments, which is characteristic of the compound's structure. For instance, the thermal decomposition of 2,5-disubstituted tetrazoles is known to involve the facile elimination of a nitrogen molecule (N₂). mdpi.com

Table 1: Key GC-MS Fragmentation Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Top Peak (m/z) | 118 |

| 2nd Highest Peak (m/z) | 147 |

Data sourced from PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

While a specific single-crystal structure for this compound was not found in the surveyed literature, analysis of related tetrazole structures provides insight into the expected molecular geometry. For instance, the crystal structure of 2-methyl-2H-1,2,3,4-tetrazol-5-amine has been reported and is available in the Cambridge Structural Database. nih.gov In another example, the X-ray diffraction analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine revealed a nearly planar structure, with a small torsion angle between the phenyl and tetrazole rings. sigmaaldrich.com Such analyses provide definitive confirmation of the connectivity of atoms and the isomeric form of the tetrazole ring, which can be ambiguous based on spectroscopic data alone. sigmaaldrich.com

In modern structural analysis, it is common practice to correlate experimental X-ray diffraction data with theoretical calculations, often employing Density Functional Theory (DFT). This combined approach allows for a more comprehensive understanding of the molecule's structure and properties.

Computational and Theoretical Investigations of 3 2 Methyl 2h Tetrazol 5 Yl Aniline

Density Functional Theory (DFT) Calculations: A Knowledge Gap

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-(2-methyl-2H-tetrazol-5-yl)aniline, specific research detailing the following aspects is not publicly available:

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

There are no specific studies found that report on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this compound. This information is fundamental for predicting a molecule's chemical reactivity and its behavior in electronic applications.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is vital for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. No dedicated research providing an MEP map for this compound could be located.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Global and local reactivity descriptors, such as Fukui functions, are derived from DFT and help in quantitatively assessing the reactivity of different atomic sites within a molecule. Literature containing these specific calculations for the title compound is absent.

Thermochemical Properties (e.g., Heats of Formation)

While basic physical properties are listed in chemical databases, detailed thermochemical data, such as the heat of formation calculated through computational methods, are not available in the public domain for this compound.

Molecular Dynamics and Monte Carlo Simulations: Uncharted Territory

Molecular dynamics and Monte Carlo simulations are essential for studying the dynamic behavior of molecules, including their interactions with surfaces.

Adsorption Energy Studies on Surfaces

Intermolecular Interactions and Noncovalent Interaction (NCI) Analysis

The structural characteristics of this compound—comprising an aromatic aniline (B41778) ring, a nitrogen-rich tetrazole ring, and an amine group—suggest a complex network of intermolecular interactions that govern its solid-state packing and solution-phase behavior. Theoretical methods, particularly Noncovalent Interaction (NCI) analysis, are instrumental in visualizing and understanding these forces. nih.gov NCI analysis is based on the electron density and its derivatives, allowing for the identification and characterization of weak interactions in real space. researchgate.netrsc.org

In NCI plots, different types of interactions are typically represented by colored isosurfaces:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker van der Waals (vdW) interactions, including π-π stacking.

Red surfaces signify strong steric repulsion. researchgate.netresearchgate.net

For this compound, several key noncovalent interactions are anticipated:

Hydrogen Bonding: The primary site for hydrogen bonding is the aniline's amino (-NH₂) group, which can act as a hydrogen bond donor. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. These interactions would be visualized as distinct blue discs between the participating atoms in an NCI plot.

π-π Stacking: The electron-rich phenyl ring can engage in π-π stacking interactions with adjacent phenyl or tetrazole rings. This type of interaction, driven by dispersion forces, would appear as broader green surfaces between the aromatic rings. researchgate.net

Dipole-Dipole Interactions: The polar tetrazole ring introduces a significant dipole moment, leading to dipole-dipole interactions that influence molecular orientation and packing.

Computational studies on similar aniline and tetrazole-containing molecules confirm that a combination of hydrogen bonding and π-π stacking often dictates the supramolecular architecture. researchgate.netresearchgate.net An NCI analysis of 3-(2-methyl-2H-tetrazol-5-yl) would provide a detailed map of these forces, quantifying the balance between attractive and repulsive interactions that determines its crystal lattice and condensed-phase structure.

Table 1: Predicted Noncovalent Interactions in this compound

| Interaction Type | Participating Moieties | Typical NCI Plot Appearance |

|---|---|---|

| Hydrogen Bonding | Aniline (-NH₂) as donor; Tetrazole (N atoms) as acceptor | Blue surfaces |

| π-π Stacking | Phenyl-Phenyl; Phenyl-Tetrazole | Broad green surfaces |

| van der Waals | General molecule-wide interactions, C-H···N/π | Diffuse green surfaces |

| Steric Repulsion | Areas of close atomic contact | Red surfaces |

Conformational Analysis and Tautomerism (1H vs. 2H Forms)

The structure of substituted tetrazoles is complicated by the existence of tautomers and conformers. For this compound, both aspects are crucial for a complete understanding of its properties.

Tautomerism: Substituted tetrazoles can exist in two primary tautomeric forms, designated as 1H and 2H, depending on the position of the substituent on the tetrazole ring. researchgate.net The title compound, this compound, is the 2H-tautomer. Its counterpart is the 1H-tautomer, 3-(1-methyl-1H-tetrazol-5-yl)aniline .

These two tautomers have distinct electronic structures, dipole moments, and physicochemical properties. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the relative stabilities of these forms. nih.govnih.gov Studies on analogous compounds have shown that the preferred tautomer can depend on the nature of the substituents and the phase (gas, solution, or solid-state). nih.govnih.govrsc.org For 5-amino-tetrazole, for instance, the 2H form is calculated to be the most stable in the gas phase. nih.gov In contrast, for other derivatives, the 1H tautomer may be favored, especially in the crystalline state. nih.gov The relative energy of the 1H and 2H tautomers of the methyl-tetrazolyl-aniline system would be determined by a delicate balance of electronic and steric effects.

Conformational Analysis: Conformational flexibility in this compound arises primarily from the rotation around the single bond connecting the phenyl and tetrazole rings. This rotation is defined by the dihedral angle between the two rings. Computational potential energy surface (PES) scans are used to identify low-energy conformers. nih.gov It is expected that the planar or near-planar conformations would be energetically favorable to maximize electronic conjugation, but steric hindrance between the ortho-hydrogens of the aniline ring and the tetrazole ring could lead to a twisted, non-planar ground state conformation. Studies on similar bi-aryl systems often reveal multiple stable conformers separated by low energy barriers, which can coexist in equilibrium at room temperature. nih.gov

Table 2: Comparison of 1H and 2H Tautomers

| Feature | This compound (2H-Tautomer) | 3-(1-methyl-1H-tetrazol-5-yl)aniline (1H-Tautomer) |

|---|---|---|

| Structure | Methyl group on N2 of the tetrazole ring | Methyl group on N1 of the tetrazole ring |

| Symmetry | The 2H-tetrazole ring has C₂ᵥ symmetry | The 1H-tetrazole ring has lower symmetry |

| Predicted Stability | Relative stability is context-dependent (phase, solvent) and requires specific computational evaluation. Often, the 2H-tautomer is more stable for 5-substituted tetrazoles. nih.gov | Relative stability is context-dependent and must be calculated. |

| Electronic Properties | Different dipole moment and charge distribution compared to the 1H form. | Different dipole moment and charge distribution compared to the 2H form. |

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules by exploring potential reaction pathways and characterizing the associated transition states and energy barriers. arxiv.org For this compound, theoretical investigations can elucidate reaction mechanisms at both the aniline and tetrazole moieties.

Reactions involving the Aniline Moiety: The aniline fragment is susceptible to various reactions. Theoretical studies on aniline itself have detailed pathways for reactions with radicals and electrophiles. nih.gov For this compound, key predicted pathways include:

H-abstraction: The reaction with radicals can lead to hydrogen abstraction from the -NH₂ group. Computational modeling can determine the activation energy for this process. nih.gov

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-para directing group. Theoretical calculations can model the addition of an electrophile to the aromatic ring, predicting the regioselectivity by comparing the energies of the intermediate sigma complexes for ortho, meta, and para attack relative to the tetrazole substituent.

Radical Addition: Addition of radicals to the aniline ring can also be modeled. The potential energy surface (PES) for such a reaction would reveal the most favorable addition sites and the stability of the resulting intermediates. nih.gov

Reactions involving the Tetrazole Moiety: The tetrazole ring is known for its relative stability but can undergo specific reactions, particularly thermal or photochemical decomposition.

Thermal Decomposition: Theoretical studies on other tetrazoles suggest that thermal decomposition can proceed via ring-opening to form an azide (B81097) intermediate, followed by the extrusion of molecular nitrogen. core.ac.uk Computational modeling can map the minimum energy path for this decomposition, identifying the high-energy transition state for ring cleavage.

Photochemical Reactions: Photochemical stability is also a key area for theoretical prediction. Studies on similar tetrazole derivatives have shown tautomer-selective photochemistry, where a 2H-tautomer was found to be photoreactive while the corresponding 1H-tautomer was stable. nih.gov A theoretical investigation could predict the excited-state behavior of this compound and its potential to undergo photochemical decomposition, likely into a nitrile and an azide fragment.

A comprehensive theoretical study would involve calculating the full potential energy surface for each proposed reaction, using methods like DFT to locate reactants, products, intermediates, and transition states. The calculated activation barriers (the energy difference between reactants and transition states) would then allow for the prediction of the most likely reaction pathways under given conditions.

Chemical Reactivity and Derivatization Strategies for 3 2 Methyl 2h Tetrazol 5 Yl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The amino group (-NH₂) on the aniline ring is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. byjus.comyoutube.com Consequently, 3-(2-methyl-2H-tetrazol-5-yl)aniline is expected to be highly reactive towards electrophiles. libretexts.org

However, the high reactivity of anilines can sometimes lead to challenges such as overreaction and polysubstitution. youtube.comlibretexts.org For instance, direct bromination of aniline often results in the formation of 2,4,6-tribromoaniline. byjus.com To achieve more controlled and selective substitution, the reactivity of the amino group can be moderated by converting it into an amide, such as an acetanilide. youtube.comlibretexts.org This acetylated derivative is less activating but still directs incoming electrophiles to the ortho and para positions, allowing for monosubstitution. The acetyl group can later be removed via hydrolysis to regenerate the aniline. libretexts.org

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Reaction with halogens like bromine or chlorine. byjus.comwikipedia.org

Nitration: Introduction of a nitro group (-NO₂). byjus.comwikipedia.org It's important to note that direct nitration of aniline can be problematic due to the basicity of the amino group, which can be protonated by the acidic reaction medium, forming an anilinium ion that is a meta-director. byjus.comchemistrysteps.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). byjus.comwikipedia.org

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring. These reactions are generally not successful with aniline because the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, deactivating the ring. libretexts.org

| Reaction | Reagents | Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂/H₂O | 2,4,6-tribromoaniline | Rapid reaction, often leads to polysubstitution. byjus.com |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho-, meta-, and para-nitroaniline | Amino group protonation leads to meta-directing anilinium ion. byjus.comchemistrysteps.com |

| Sulfonation | Conc. H₂SO₄ | Anilinium hydrogen sulfate, then sulfanilic acid upon heating | byjus.com |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | No reaction | Catalyst complexation with the amino group deactivates the ring. libretexts.org |

Reactions at the Tetrazole Nitrogen Atoms (N-alkylation, N-acylation)

The tetrazole ring contains four nitrogen atoms, which can potentially undergo electrophilic attack. However, in 2,5-disubstituted tetrazoles like the title compound, the reactivity of the ring nitrogens is influenced by the existing substituents. Alkylation and acylation are common reactions at the tetrazole nitrogen atoms. researchgate.net

The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. researchgate.net The regioselectivity of these reactions is often influenced by the nature of the substituent at the 5-position and the reaction conditions. For instance, the use of specific catalysts or reaction protocols can favor the formation of one isomer over the other. organic-chemistry.org Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids has been shown to be a highly regioselective method for the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org

Oxidation Reactions

The aniline moiety is susceptible to oxidation. Oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. orientjchem.org For instance, oxidation of aniline over certain transition metal-substituted zeolites can yield azoxybenzene (B3421426) at low oxidant-to-aniline ratios, and nitrobenzene (B124822) at higher ratios. capes.gov.br The oxidation of substituted anilines has been studied using various reagents, and the reaction rates are influenced by factors such as solvent polarity and the nature of the substituents on the aniline ring. orientjchem.org

Reduction Reactions (e.g., Nitro Group Reduction)

While the title compound itself does not have a nitro group, the reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many anilines. youtube.combeilstein-journals.org This is often a key step in the preparation of precursors to compounds like this compound.

A variety of methods are available for the reduction of aromatic nitro compounds to anilines, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. youtube.comwikipedia.org

Metals in acidic media, such as iron in hydrochloric acid (Fe/HCl). youtube.com

Other reducing agents like tin(II) chloride or sodium hydrosulfite. wikipedia.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Reagent/Method | Typical Conditions | Reference |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | youtube.com |

| Fe/HCl | Iron metal in hydrochloric acid | youtube.com |

| SnCl₂ | Tin(II) chloride | wikipedia.org |

| Sodium Hydrosulfite | Na₂S₂O₄ | wikipedia.org |

| Catalytic Hydrogenation (various catalysts) | H₂, Raney Nickel, PtO₂ | wikipedia.org |

Cycloaddition Reactions Involving the Tetrazole Ring

Tetrazoles can participate in cycloaddition reactions, which are powerful methods for the synthesis of various heterocyclic compounds. thieme.deacs.org The most common is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. acs.orgnih.gov In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For instance, the reaction of nitriles with azides is a well-established method for synthesizing 5-substituted-1H-tetrazoles. nih.gov

The synthesis of 2,5-disubstituted tetrazoles can also be achieved through cycloaddition reactions. One approach involves the silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts. thieme.de Another method involves the reaction of aryldiazonium salts with amidines, followed by oxidative cyclization. acs.orgresearchgate.net

Ring-Opening Reactions of the Tetrazole Moiety

The tetrazole ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions. These reactions can be initiated by heat or light. The stability of the tetrazole ring is a key consideration in its application in various fields, including medicinal chemistry and materials science. nih.govacs.org

Deprotection Methodologies for Tetrazole Derivatives

In the synthesis of complex molecules containing a tetrazole ring, it is often necessary to use protecting groups for the tetrazole nitrogen atoms. thieme.de The choice of protecting group is crucial, as it must be stable under various reaction conditions and easily removable when desired.

Common protecting groups for tetrazoles include the trityl (triphenylmethyl) group and the p-methoxybenzyl (PMB) group. thieme.deacs.org

Several methods have been developed for the deprotection of tetrazoles:

Trityl group cleavage: Can be achieved using indium metal in refluxing methanol. thieme.de It can also be removed under mild acidic conditions. nih.gov

PMB group cleavage: Can be removed by oxidative cleavage or catalytic hydrogenation. acs.org

Other methods: Deprotection can also be achieved by reduction in the presence of a metal catalyst and an alkaline earth metal salt, or by reaction with a Brønsted acid. google.com

| Protecting Group | Deprotection Reagent/Method | Reference |

|---|---|---|

| Trityl (Tr) | Indium metal/Methanol (reflux) | thieme.de |

| Trityl (Tr) | Mild acidic conditions | nih.gov |

| p-Methoxybenzyl (PMB) | Oxidative cleavage | acs.org |

| p-Methoxybenzyl (PMB) | Catalytic hydrogenation | acs.org |

| Benzyl | Reduction with metal catalyst and alkaline earth metal salt | google.com |

| General | Brønsted acid | google.com |

Influence of Substituents on Reactivity and Selectivity

The amino group (-NH₂) is a potent activating group, meaning it increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. libretexts.orglumenlearning.comfiveable.me This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic system through a resonance effect. This donation of electron density is most pronounced at the ortho and para positions relative to the amino group, thus directing incoming electrophiles to these sites. libretexts.orglumenlearning.com

Conversely, the tetrazole ring is generally considered to be an electron-withdrawing group. researchgate.net This property tends to deactivate the aromatic ring towards electrophilic substitution. In the case of this compound, the 2-methyl-2H-tetrazol-5-yl group is located at the meta position relative to the activating amino group.

The presence of additional substituents on the aniline ring can further modulate its reactivity. Electron-donating groups (EDGs) enhance the activating effect of the amino group, leading to increased reaction rates. In contrast, electron-withdrawing groups (EWGs) counteract the effect of the amino group, resulting in decreased reactivity. The position of these substituents also plays a crucial role in determining the selectivity of derivatization reactions.

Research into related tetrazole derivatives has provided insights into these substituent effects. For instance, in the synthesis of 3-(tetrazol-5-yl)-2-iminocoumarin derivatives, the presence of electron-donating groups like methoxy (B1213986) or ethoxy on the coumarin (B35378) ring resulted in higher yields (over 90%), while electron-withdrawing groups or halogens led to more moderate yields (55-61%). scirp.org This suggests that increased electron density on the aromatic system facilitates the reaction.

The versatility of the aniline moiety allows for a range of derivatization strategies. For the related compound 3-(1-methyl-1H-tetrazol-1-yl)aniline, the amino group can be diazotized and subsequently coupled with other molecules or acylated to form amides. vulcanchem.com These reactions are expected to be applicable to this compound and its substituted derivatives, with the reaction efficiency and product distribution being dependent on the nature and position of the substituents.

The following table summarizes the expected influence of various substituents on the reactivity of the aniline ring in this compound based on general principles of organic chemistry.

| Substituent Type | Position on Aniline Ring | Expected Effect on Reactivity | Expected Directing Influence for Electrophilic Substitution |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Ortho or Para to -NH₂ | Increased reactivity | Reinforces ortho, para-directing effect of -NH₂ |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Meta to -NH₂ | Increased reactivity | Complicates selectivity, potential for mixed products |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Ortho or Para to -NH₂ | Decreased reactivity | May alter selectivity, potential for meta-directing influence |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Meta to -NH₂ | Decreased reactivity | Reinforces meta-directing effect relative to the EWG |

| Halogen (e.g., -Cl, -Br) | Any position | Decreased reactivity (inductive withdrawal) but ortho, para-directing (resonance donation) | Directs incoming electrophiles to ortho and para positions |

Detailed research on the derivatization of substituted 3-(2-methyl-2H-tetrazol-5-yl)anilines would provide more specific data on reaction outcomes. The following table illustrates potential derivatization reactions and the expected influence of substituents.

| Reaction Type | Reagents | Expected Product Type | Influence of Substituents on Aniline Ring |

| Diazotization and Azo Coupling | 1. NaNO₂, HCl, 0-5°C 2. Phenol or other coupling partner | Azo dyes | EDGs may increase the rate of diazotization and coupling. EWGs may decrease the rate. |

| Acylation | Acid chloride or anhydride | Amides | EDGs can enhance the nucleophilicity of the amine, favoring acylation. EWGs may hinder the reaction. |

| Halogenation | e.g., Br₂, FeBr₃ | Halogenated aniline derivative | The strong activating -NH₂ group directs bromination to the ortho and para positions. The presence of other substituents will modulate the regioselectivity. |

| Nitration | HNO₃, H₂SO₄ | Nitrated aniline derivative | The strong activating -NH₂ group directs nitration to the ortho and para positions. Reaction conditions would need to be carefully controlled to avoid over-oxidation. |

Applications of 3 2 Methyl 2h Tetrazol 5 Yl Aniline in Materials Science and Chemical Innovation Excluding Biological/medicinal

Exploration in Polymer and Advanced Materials Development

While the direct application of 3-(2-methyl-2H-tetrazol-5-yl)aniline in commercial polymers is not yet widely documented, its bifunctional nature, possessing both an amine group and a nitrogen-rich tetrazole ring, makes it a promising candidate for the synthesis of high-performance polymers. The aniline (B41778) moiety can be readily polymerized or incorporated into polymer backbones through various chemical reactions, such as condensation polymerization, to form polyanilines or other nitrogen-containing polymers. The presence of the tetrazole ring within the polymer structure is anticipated to enhance thermal stability, flame retardancy, and gas barrier properties due to its high nitrogen content and inherent stability.

Research into tetrazole-containing polymers suggests that these materials can exhibit unique mechanical and thermal properties. For instance, studies on poly(vinyl tetrazole) derivatives have indicated their potential as energetic binders in propellant and explosive compositions, showcasing their thermal stability and insensitivity to impact and friction. The incorporation of this compound as a monomer could lead to the development of novel polymers with tailored properties for applications in aerospace, electronics, and specialty coatings, where high thermal resistance and specific energetic characteristics are required. Further investigation is needed to fully elucidate the impact of this specific compound on the mechanical, thermal, and chemical properties of resulting polymers.

Role in Energetic Materials and High-Nitrogen Compounds

The field of energetic materials is continuously seeking new compounds that offer improved performance, enhanced safety, and reduced environmental impact. This compound, with its significant nitrogen content, is a molecule of interest in this domain.

High Heat of Formation and Nitrogen Content

Table 1: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Nitrogen Content | 39.97% |

Note: Data is calculated based on the molecular formula.

Potential as Environmentally Friendly Energetic Precursors

There is a growing demand for "green" energetic materials that minimize environmental harm by avoiding heavy metals and perchlorates in their composition. icm.edu.pl High-nitrogen compounds, such as those derived from tetrazoles, are considered promising alternatives as their primary decomposition products are typically benign gases like nitrogen and carbon dioxide. This compound can serve as a precursor for the synthesis of more complex, high-nitrogen energetic materials. The aniline group provides a reactive site for further chemical modifications, such as nitration or the introduction of other energetic functional groups, to enhance the energetic properties of the molecule. The development of energetic materials from such precursors aligns with the goal of creating more environmentally benign options for various applications, including propellants and gas-generating compositions. researchgate.net

Corrosion Inhibition Properties and Mechanisms

The ability of organic molecules to inhibit the corrosion of metals is of immense industrial importance. Tetrazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in different aggressive media.

Adsorption Behavior on Metal Surfaces

The corrosion inhibition properties of tetrazole compounds are primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). For this compound, the presence of multiple nitrogen atoms in the tetrazole ring and the lone pair of electrons on the nitrogen atom of the aniline group provides multiple active centers for adsorption. nih.gov These heteroatoms can coordinate with vacant d-orbitals of the metal, leading to the formation of a stable, coordinated layer. The aromatic rings (phenyl and tetrazole) can also contribute to the adsorption through π-electron interactions with the metal surface. The specific orientation and strength of the adsorption will depend on factors such as the nature of the metal, the corrosive medium, and the concentration of the inhibitor.

Correlation of Molecular Structure with Inhibition Efficiency

The efficiency of a corrosion inhibitor is closely linked to its molecular structure. mdpi.com For this compound, several structural features are expected to contribute to its potential as a corrosion inhibitor. The planarity of the molecule and the presence of π-electrons in the aromatic rings facilitate effective surface coverage. The electron-donating nature of the methyl group and the amino group can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and form stronger coordinate bonds.

Table 2: Key Molecular Features of this compound for Corrosion Inhibition

| Molecular Feature | Potential Role in Corrosion Inhibition |

| Tetrazole Ring | Multiple nitrogen atoms for strong adsorption on metal surfaces. |

| Aniline Group | Amine group acts as an additional adsorption site. |

| Aromatic Rings | π-electron system facilitates interaction with the metal surface. |

| Methyl Group | Electron-donating group may enhance adsorption. |

Liquid Crystal Applications

The rigid, rod-like structure inherent to many phenyl-tetrazole derivatives is a key characteristic for the formation of liquid crystalline phases. While research on this compound itself in this specific application is not widely documented, the core structure is highly relevant to the design of new liquid crystal materials. Heterocyclic compounds are frequently incorporated into the molecular structures of liquid crystals to modulate their properties. uobaghdad.edu.iq

Research into analogous tetrazole-based compounds has demonstrated their potential. For instance, the synthesis of 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, which share the phenyl-tetrazole core, has been reported to yield materials exhibiting nematic and smectic mesophases. researchgate.net The mesogenic behavior of these materials is characterized by techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.net The introduction of the tetrazole ring, combined with flexible alkyl chains, influences the transition temperatures and the type of liquid crystal phase observed. The lengthening of these alkyl chains has been shown to favor the emergence of smectic phases over nematic ones. researchgate.net The aniline group in this compound offers a reactive site for attaching such long-chain alkyl or alkoxy groups, which are crucial for inducing and stabilizing liquid crystalline behavior. This makes the compound a promising precursor for the synthesis of novel thermotropic liquid crystals.

Table 1: Properties of Related Tetrazole-Based Liquid Crystals

| Compound Family | Mesophase(s) Observed | Key Structural Features |

|---|---|---|

| 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates | Nematic, Smectic | Phenyl-tetrazole core, two alkyl/alkoxy chains |

This table is generated based on findings from related tetrazole compounds to illustrate the potential of the this compound scaffold. researchgate.net

Coordination Chemistry as Ligands

The tetrazole ring is an excellent ligand for coordinating with metal ions due to the presence of four nitrogen atoms, which can act as donor sites. unimi.it Tetrazole-based ligands are valued for their versatility, with the deprotonated tetrazolate anion capable of bridging multiple metal centers through various coordination modes. unimi.it This leads to the formation of stable, multidimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). scielo.br

The compound this compound is a bifunctional ligand. The tetrazole ring provides a primary coordination site, while the aniline group (-NH2) on the phenyl ring offers a secondary site for metal binding or for forming hydrogen bonds that stabilize the resulting framework. This dual functionality allows for the construction of complex and robust supramolecular architectures. researchgate.net The combination of tetrazole and other donor groups, such as those found in tetrazole-carboxylate ligands, has been shown to be effective in creating intriguing MOFs with useful properties. scielo.br Similarly, the aniline group in this compound can participate in hydrogen bonding, helping to extend 1D chains into higher-dimensional networks. scielo.br The resulting metal complexes have potential applications in areas such as catalysis and luminescence. scielo.brrsc.org

Bioisosteric Applications in Chemical Design (focus on chemical principles, not specific drug effects)

In the realm of chemical design, particularly in agrochemicals and materials science, the principle of bioisosterism is often used to fine-tune molecular properties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group. researchgate.netnih.gov This substitution is based on key similarities in their physicochemical properties, which can be strategically exploited to modify a parent molecule while retaining or improving its function.

The primary chemical principles underlying this isosterism are:

Acidity and Charge Distribution: The 1H-tetrazole ring has a pKa value comparable to that of a carboxylic acid (approximately 5), meaning it exists predominantly as an anion at physiological or neutral pH. researchgate.net The negative charge on the resulting tetrazolate anion is delocalized over the four nitrogen atoms of the ring, similar to how the charge is delocalized over the two oxygen atoms of a carboxylate anion. nih.gov This allows the tetrazole to mimic the electrostatic interactions and hydrogen bonding capabilities of a carboxylic acid. researchgate.net

Geometry and Size: The tetrazole ring is sterically similar to the carboxylic acid group, allowing it to fit into similar binding sites or crystal lattices without causing significant disruption. u-tokyo.ac.jp The tetrazolyl group can form four orthogonal hydrogen bonds within the plane of the ring, a different spatial arrangement compared to the carboxylate group, which can be a key design consideration. nih.gov

Lipophilicity: The tetrazole moiety is generally more lipophilic (less polar) than the corresponding carboxylic acid. researchgate.net This increased lipophilicity can influence a molecule's solubility, permeability through nonpolar media, and interactions within a material's matrix. This property is a critical parameter that can be adjusted by replacing a carboxyl group with a tetrazole.

Metabolic Stability: From a chemical stability perspective, the tetrazole ring is significantly more robust and resistant to chemical or metabolic degradation compared to a carboxylic acid. researchgate.net This stability is advantageous in designing durable materials or agrochemicals.

Table 2: Comparison of Physicochemical Properties

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

|---|---|---|

| pKa | ~4-5 | ~5 |

| Anion Geometry | Planar (O-C-O) | Planar, 5-membered ring |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | 4 (Nitrogen atoms) |

| Lipophilicity | Lower | Higher |

| Chemical Stability | Susceptible to reduction/esterification | High |

This table synthesizes data from multiple sources to compare the key chemical properties relevant to isosteric replacement. researchgate.netnih.gov

Applications in Photography and Information Recording Systems

Tetrazole derivatives have found applications in photography and photoimaging technologies, primarily serving as stabilizers. nih.govresearchgate.net Their function in these systems is often related to their interaction with silver halides and their photochemical properties. Upon exposure to light, particularly UV radiation, tetrazoles can undergo photochemical transformations. nih.gov

The photolysis of aryl tetrazoles leads to the cleavage of the tetrazole ring, extruding molecular nitrogen (N2) and generating a highly reactive nitrile imine intermediate. nih.gov This process can be harnessed in various ways. In photographic emulsions, tetrazole derivatives can act as antifogging agents or stabilizers by adsorbing onto the surface of silver halide crystals, thereby controlling their growth and sensitivity. The photodecomposition of the tetrazole can also play a role in image formation or stabilization processes.

Furthermore, this photo-induced reactivity makes tetrazoles candidates for information recording systems. The cleavage of the ring and release of nitrogen gas is an irreversible process that can be used to create a physical or chemical change in a material upon light exposure, effectively recording data. The reactive nitrile imine generated can then participate in subsequent reactions, such as 1,3-dipolar cycloadditions, to permanently alter the chemical structure of the recording medium. nih.gov This "photoclick chemistry" offers a pathway for high-resolution patterning and data storage at the molecular level. researchgate.net

Future Directions and Emerging Research Avenues for 3 2 Methyl 2h Tetrazol 5 Yl Aniline

Development of Novel Synthetic Pathways

The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline, while established, is ripe for innovation. Future research is expected to focus on the development of more efficient, scalable, and environmentally benign synthetic routes. A significant area of exploration is the use of novel catalytic systems. For instance, the application of cobalt(II) and copper(II) complexes as catalysts in the [3+2] cycloaddition of nitriles with azides to form the tetrazole ring has shown promise for achieving high yields under milder conditions. acs.orgjchr.org Research into optimizing these catalytic systems specifically for the synthesis of this compound could lead to more economical and sustainable industrial production.

Another promising direction is the expanded use of multicomponent reactions (MCRs). MCRs, where more than two starting materials react to form a single product, offer significant advantages in terms of atom economy and procedural simplicity. nih.gov Developing MCRs that can construct the this compound scaffold in a single step would represent a significant leap forward. researchgate.net Furthermore, the principles of "green chemistry" are increasingly influencing synthetic strategies. numberanalytics.com This includes the use of safer solvents, reducing the use of hazardous reagents like hydrazoic acid, and minimizing energy consumption. numberanalytics.com Future synthetic pathways will likely incorporate these principles, for example, through the use of solid-phase synthesis or flow chemistry, which can offer improved safety and scalability.

A novel approach that is gaining traction is the use of tetrazole aldehydes as building blocks, which can be synthesized through methods like the Passerini three-component reaction (PT-3CR). researchgate.net This strategy allows for the incorporation of the tetrazole moiety into complex molecules through various chemical transformations, opening up new avenues for creating derivatives of this compound. researchgate.netresearchgate.net

Advanced Characterization Techniques and Data Interpretation

A deeper understanding of the physicochemical properties of this compound is crucial for its future applications. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, the future lies in the application of more advanced and hyphenated analytical methods. nih.govnih.govnih.gov

For instance, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide more detailed structural information and help in the unambiguous assignment of all protons and carbons, which is particularly useful for complex derivatives. nih.gov In mass spectrometry, the prediction and analysis of collision cross section (CCS) values through techniques like ion mobility-mass spectrometry can offer an additional dimension of characterization, providing insights into the three-dimensional shape of the molecule in the gas phase. uni.lu

The use of sophisticated spectroscopy systems, which can be customized for specific analytical needs like high energy resolution or detailed peak analysis, will also be pivotal. spectrumtechniques.com Furthermore, computational chemistry can play a significant role in complementing experimental data. Quantum chemical calculations can be used to predict spectroscopic properties, such as IR spectra, which can then be compared with experimental results to confirm the structure and gain insights into the electronic properties of the molecule. superfri.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. These computational tools can be employed to accelerate the design of new derivatives with desired properties and to predict the outcomes of chemical reactions. researchgate.netpreprints.org

In the realm of compound design, in silico methods are becoming increasingly powerful. nih.gov Pharmacophore modeling and virtual screening can be used to design new derivatives of this compound with potentially enhanced biological activity. nih.govaustinpublishinggroup.com By building quantitative structure-activity relationship (QSAR) models, researchers can predict the properties of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with the discovery of new functional molecules.

Exploration of New Material Science Applications

The unique structural features of the tetrazole ring, such as its high nitrogen content and ability to coordinate with metal ions, make it an attractive building block for new materials. researchgate.netlifechemicals.com Future research on this compound is expected to delve deeper into its potential in materials science.

One promising area is the development of novel polymers. The aniline (B41778) functional group in this compound can be used for polymerization reactions, leading to the creation of polymers with the tetrazole moiety incorporated into their structure. These polymers could exhibit interesting properties, such as enhanced thermal stability or specific gas sorption capabilities, making them suitable for applications like CO2 capture. lifechemicals.com

Another avenue of exploration is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). The nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, and the aniline group provides a versatile point for further functionalization. lifechemicals.com MOFs based on this compound could have applications in gas storage, catalysis, and sensing.

Furthermore, the high nitrogen content of the tetrazole ring suggests potential applications in the field of energetic materials. mdpi.com While this requires careful consideration of safety and stability, research into the energetic properties of derivatives of this compound could lead to the development of new high-energy-density materials. dntb.gov.uasuperfri.org

Mechanistic Studies of Complex Chemical Transformations

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for controlling its reactivity and developing more efficient chemical processes. Future research will likely focus on detailed mechanistic studies of key reactions.

The [3+2] cycloaddition reaction used to form the tetrazole ring is a prime candidate for such studies. acs.org Investigating the reaction kinetics and the role of the catalyst at a molecular level can provide insights into the transition state and the factors that govern the reaction rate and regioselectivity. acs.org Techniques such as in-situ spectroscopy and computational modeling can be employed to elucidate the reaction pathway.

Moreover, understanding the mechanism of other transformations involving this compound, such as electrophilic aromatic substitution on the aniline ring or reactions involving the tetrazole moiety, is also important. For example, photoinducible cycloaddition reactions have been explored for modifying tetrazole-containing proteins, and similar studies on this compound could open up new avenues for its functionalization. nih.gov A deeper mechanistic understanding will enable chemists to design more complex and targeted chemical transformations, expanding the synthetic utility of this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(2-methyl-2H-tetrazol-5-yl)aniline, and how can competing substituent effects be mitigated?

- Methodological Answer : The synthesis typically involves alkylation of 3-(2H-tetrazol-5-yl)aniline with methyl iodide (MeI) in acetonitrile, using K₂CO₃ as a base (). Competing alkylation at other reactive sites (e.g., the aniline -NH₂ group) can occur, so controlled stoichiometry (1:1 molar ratio of MeI to tetrazole) and low temperatures (0–5°C) are critical. Monitoring via TLC or HPLC ensures reaction progress. Post-synthesis, column chromatography with a polar stationary phase (e.g., silica gel) and eluent (e.g., ethyl acetate/hexane) isolates the target compound. Confirmation via ¹H NMR (aromatic proton shifts at δ 6.8–7.5 ppm) and MS (m/z = 191 [M+H]⁺) validates purity .

Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) using programs like SHELXL ( ) or OLEX2 with ORTEP-III ( ) provides precise bond lengths and angles. For example, the tetrazole ring typically shows C-N bond lengths of ~1.32–1.35 Å and N-N distances of ~1.30 Å. Challenges include twinning or poor crystal quality; solutions involve recrystallization in DMF/water mixtures or using anti-solvent vapor diffusion. Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids validate structural accuracy. Contradictions between XRD and computational models (e.g., DFT) may arise due to crystal packing effects, requiring Hirshfeld surface analysis for resolution .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound in antimicrobial assays?

- Methodological Answer : Bioactivity screening involves:

- Assay Design : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with concentrations ranging from 0.5–128 µg/mL.

- Controls : Ciprofloxacin (positive) and DMSO (negative).

- Mechanistic Studies : Time-kill curves and SEM imaging to assess membrane disruption.

Tetrazole derivatives often exhibit moderate MIC values (e.g., 32 µg/mL) due to electron-deficient aromatic systems disrupting bacterial membranes. Cross-validation via molecular docking (e.g., Glide SP) against penicillin-binding proteins (PBPs) or DNA gyrase identifies potential targets .

Q. What strategies resolve contradictions between NMR and mass spectrometry data during purity analysis?

- Methodological Answer : Discrepancies may arise from residual solvents (e.g., DMF) or isotopic patterns. Steps include:

- NMR Deconvolution : Use 2D experiments (HSQC, HMBC) to assign overlapping signals.

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₈H₉N₅ requires m/z 191.0914 [M+H]⁺).

- ICP-MS : Detect inorganic impurities (e.g., K⁺ from K₂CO₃).

If MS shows [M+Na]⁺ adducts but NMR lacks corresponding signals, repeat analysis in deuterated DMSO to dissolve aggregates .

Q. How can DFT calculations predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Computational workflows:

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

- NBO Analysis : Identify electron-rich sites (e.g., tetrazole N-2 vs. aniline para positions).

- Transition State Modeling : IRC calculations for coupling at the tetrazole C-5 position (activation energy ~25 kcal/mol).

Experimental validation involves synthesizing Pd-complexed derivatives and comparing coupling yields (e.g., 70% for aryl bromides vs. 40% for chlorides) .

Q. What are the stability challenges of this compound under varying pH conditions, and how are degradation products characterized?

- Methodological Answer : Stability studies (ICH Q1A guidelines):